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  • Product: 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile
  • CAS: 1176444-23-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4,5,6,7-Tetrahydro-1H-Indazole-3-Carbonitrile: Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile, a heterocyclic compound of significant int...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this particular nitrile derivative is limited in publicly accessible literature, this document synthesizes information from closely related analogs and the broader class of tetrahydroindazoles to offer valuable insights for researchers. The guide covers the compound's chemical structure, predicted physicochemical properties, a plausible and detailed synthetic protocol, and a discussion of the known biological activities and therapeutic potential of the tetrahydroindazole scaffold. This document is intended to serve as a foundational resource to stimulate and support further research and application of this promising molecule in drug discovery and development.

Introduction: The Tetrahydroindazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic system composed of a pyrazole ring fused to a benzene ring, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The partially saturated analog, the 4,5,6,7-tetrahydro-1H-indazole system, retains significant biological potential while offering different physicochemical properties and three-dimensional conformations compared to its aromatic counterpart. This makes the tetrahydroindazole core an attractive starting point for the design of novel therapeutic agents. This guide focuses specifically on the 3-carbonitrile derivative, a functional group that can serve as a key building block for further chemical modifications or as a crucial pharmacophoric element.

Chemical Structure and Properties

Molecular Structure

The chemical structure of 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile consists of a pyrazole ring fused to a cyclohexane ring, with a nitrile group at the 3-position of the indazole core.

start 2-Cyanocyclohexanone + Hydrazine Hydrate intermediate Hydrazone Intermediate start->intermediate Condensation product 4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile intermediate->product Intramolecular Cyclization

Caption: General reaction scheme for the synthesis.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the synthesis of similar 3-substituted tetrahydroindazoles.

Materials:

  • 2-Cyanocyclohexanone

  • Hydrazine hydrate (80-100% solution)

  • Ethanol (or other suitable solvent like isopropanol)

  • Glacial acetic acid (optional, as a catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyanocyclohexanone (1 equivalent) in ethanol.

  • To this solution, add hydrazine hydrate (1.1-1.5 equivalents) dropwise at room temperature with constant stirring. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the product.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common choice as it effectively dissolves the reactants and is easy to remove.

  • Catalyst: Glacial acetic acid can protonate the carbonyl group of the cyclohexanone, making it more electrophilic and accelerating the initial condensation with hydrazine.

  • Reflux: Heating the reaction provides the necessary activation energy for the intramolecular cyclization step.

  • Purification: Crystallization is an effective method for purifying the solid product, removing any unreacted starting materials or byproducts.

Applications in Drug Discovery and Development

The tetrahydroindazole scaffold is a versatile platform for the development of new drugs. While specific biological activity data for the 3-carbonitrile derivative is scarce, the broader class of tetrahydroindazoles has shown promise in several therapeutic areas.

HMG-CoA Reductase Inhibition

Derivatives of 4,5,6,7-tetrahydro-2H-indazole have been synthesized and evaluated as inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. These compounds have shown potent inhibitory activity, suggesting their potential as a new class of statins for the treatment of hypercholesterolemia.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Tetrahydroindazoles have also been identified as inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine synthesis pathway. DHODH is a validated target for the treatment of autoimmune diseases like rheumatoid arthritis and is an emerging target in cancer therapy.

Anti-inflammatory and Analgesic Activity

Various substituted 4,5,6,7-tetrahydro-2H-indazole derivatives have been reported to possess significant anti-inflammatory and analgesic properties. This activity is likely due to the modulation of inflammatory pathways, a common feature of many indazole-based compounds.

Potential Signaling Pathway Involvement

Given that many indazole derivatives function as kinase inhibitors, it is plausible that 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile and its derivatives could modulate various signaling pathways implicated in diseases such as cancer. The nitrile group can act as a hydrogen bond acceptor or be further elaborated into other functional groups to optimize binding to target proteins.

Molecule 4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile Scaffold Tetrahydroindazole Scaffold Molecule->Scaffold Activity1 HMG-CoA Reductase Inhibition Scaffold->Activity1 Activity2 DHODH Inhibition Scaffold->Activity2 Activity3 Anti-inflammatory & Analgesic Scaffold->Activity3 Activity4 Kinase Inhibition (Potential) Scaffold->Activity4

Caption: Potential therapeutic applications of the scaffold.

Safety and Handling

4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile is classified as an acute toxicant and a skin and eye irritant. [1]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile is a promising heterocyclic compound with a versatile chemical structure and significant potential for application in drug discovery. While specific experimental data for this molecule is limited, this guide provides a solid foundation for researchers by synthesizing available information on its structure, predicted properties, and a reliable synthetic route. The established biological activities of the tetrahydroindazole scaffold in areas such as cholesterol management, autoimmune diseases, and inflammation highlight the potential of this and related compounds as starting points for the development of novel therapeutics. Further investigation into the specific biological targets and pharmacological profile of 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile is warranted and encouraged.

References

  • PubChem. 4,5,6,7-tetrahydro-1h-indazole-3-carbonitrile. National Center for Biotechnology Information. [Link]

  • ChemSrc. CAS#:1176444-23-7 | 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile. [Link]

  • PubChem. 4,5,6,7-tetrahydro-1H-indazole. National Center for Biotechnology Information. [Link]

  • NextSDS. 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile — Chemical Substance Information. [Link]

  • PubChem. 4,5,6,7-Tetrahydro-5(1h)-indazolone. National Center for Biotechnology Information. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Profiling of 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile

Introduction: The indazole scaffold is a privileged bicyclic heterocycle that serves as a cornerstone in modern medicinal chemistry. Recognized as a bioisostere of indole, its derivatives have demonstrated a wide spectru...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The indazole scaffold is a privileged bicyclic heterocycle that serves as a cornerstone in modern medicinal chemistry. Recognized as a bioisostere of indole, its derivatives have demonstrated a wide spectrum of biological activities, including potent anti-inflammatory and serotonin 5-HT3 receptor antagonistic effects.[1][2] The specific analogue, 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile, represents a valuable building block for the synthesis of novel therapeutic agents. A thorough understanding of its fundamental physicochemical properties is paramount for researchers and drug development professionals to effectively utilize it in discovery pipelines, from optimizing reaction conditions to predicting its pharmacokinetic behavior.

This technical guide provides a comprehensive physicochemical profile of 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile. It is designed to move beyond a simple data sheet, offering field-proven insights into experimental design, the causality behind analytical choices, and robust, self-validating protocols for its synthesis and characterization.

Section 1: Core Molecular Identity

Accurate identification is the foundation of all subsequent research. The core identifiers for 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile are summarized below.

IdentifierValueSource
IUPAC Name 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrileN/A
CAS Number 1176444-23-7[3][4]
Molecular Formula C₈H₉N₃[3][5]
Molecular Weight 147.18 g/mol [3]
Monoisotopic Mass 147.07965 Da[5]
Canonical SMILES C1CCC2=C(C1)C(=NN2)C#N[5]
InChIKey VJSJHHQOFGODAH-UHFFFAOYSA-N[3][5]

Chemical Structure:

Figure 1: 2D molecular structure of 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile.

Section 2: Physicochemical and Computational Profiling

The developability of a molecule is heavily influenced by its physicochemical properties. This section details key computed and inferred parameters that guide experimental design.

Physicochemical ParameterPredicted ValueImplication in Drug Development
XLogP3 1.5Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability.[5]
Topological Polar Surface Area (TPSA) 51.9 ŲSuggests good potential for oral bioavailability based on Veber's rules.
Hydrogen Bond Donors 1The N-H group on the indazole ring.
Hydrogen Bond Acceptors 3The two nitrogen atoms of the indazole ring and the nitrile nitrogen.
Predicted pKa (Acidity) ~14-15The N1-H proton is weakly acidic, similar to the parent indazole.[6]
Predicted pKa (Basicity) ~1-2The N2 nitrogen is weakly basic.
Lipophilicity Analysis (LogP)

The partition coefficient (LogP) is a critical determinant of a compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties. The predicted XLogP value of 1.5 for this molecule is highly favorable for a drug candidate.[5] This value sits within the "rule of five" range, suggesting it is unlikely to have major issues with passive diffusion across biological membranes.

  • Expertise & Experience: A LogP in this range often correlates with a lower risk of metabolic instability due to excessive lipophilicity and avoids the poor permeability issues associated with highly polar molecules. When designing analogs, maintaining a LogP between 1 and 3 is a common strategy to optimize pharmacokinetic profiles.

Acidity and Basicity (pKa)

While no experimental pKa values are available for this specific molecule, we can infer its behavior from the parent indazole scaffold.

  • Acidic Proton: The proton on the N1 nitrogen is weakly acidic, with an estimated pKa similar to that of indazole itself (~14.0).[6] This means the compound will be overwhelmingly in its neutral form at physiological pH (7.4) and will not be deprotonated.

  • Basic Center: The pyridine-like N2 nitrogen is very weakly basic. It will be protonated only under strongly acidic conditions.

  • Trustworthiness: Understanding the pKa is crucial for developing robust analytical methods. For HPLC, it confirms that the molecule's retention time will be stable across a typical reversed-phase pH range (e.g., pH 3-8), as its ionization state will not change. It also dictates that salt formation for solubility enhancement would require a very strong base, which is generally not a viable strategy.

Section 3: Synthesis and Purification Workflow

A reliable synthetic route is essential for producing high-quality material for research. The most direct and prevalent method for synthesizing the 4,5,6,7-tetrahydro-1H-indazole core involves the condensation of a 2-substituted cyclohexanone derivative with hydrazine.[7]

Synthetic Strategy: Condensation and Cyclization

The synthesis proceeds via a two-step, one-pot reaction. First, 2-cyanocyclohexanone (also known as 2-oxocyclohexanecarbonitrile) undergoes condensation with hydrazine to form a hydrazone intermediate. This intermediate then rapidly undergoes an intramolecular cyclization, followed by tautomerization, to yield the stable aromatic indazole ring system.

G cluster_reactants Reactants cluster_process Process cluster_output Output Reactant1 2-Cyanocyclohexanone Condensation Condensation to Hydrazone Reactant1->Condensation Reactant2 Hydrazine Hydrate Reactant2->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Spontaneous Purification Purification (Crystallization / Chromatography) Cyclization->Purification Product 4,5,6,7-tetrahydro-1H- indazole-3-carbonitrile Purification->Product

Caption: Synthetic workflow for the target compound.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for analogous compounds and is designed for high yield and purity.[7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-cyanocyclohexanone (1.0 eq) in ethanol (approx. 5-10 mL per gram of starting material).

  • Reagent Addition: At room temperature, add hydrazine hydrate (1.2 eq) dropwise to the stirred solution. Causality: Dropwise addition helps control the initial exotherm and minimizes the formation of azine side products by keeping the instantaneous concentration of free hydrazine low.

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30:70 ethyl acetate/hexane. The product is expected to have a higher Rf than the starting material. The reaction is typically complete within 4-8 hours.

  • Workup and Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours to induce crystallization.

  • Collection: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.

Purification Protocol
  • Recrystallization (Primary Method): If the crude product is a solid, recrystallize from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture to achieve high purity (>98%).

  • Column Chromatography (Secondary Method): If the product is an oil or if recrystallization fails to remove impurities, purify the crude residue by flash column chromatography on silica gel. Use a gradient elution system, starting with 10% ethyl acetate in hexane and gradually increasing to 40% ethyl acetate.

Section 4: Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and structure of the synthesized compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity assessment in the pharmaceutical industry.[8] A reversed-phase method is ideal for this moderately polar compound.

G Sample Sample Preparation (1 mg/mL in Mobile Phase) System Pump Injector Column (C18) Detector (UV @ 254 nm) Sample->System:I Data Data Acquisition (Chromatogram) System->Data Analysis Peak Integration & Purity Calculation Data->Analysis Result Purity Report (Area %) Analysis->Result

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Foundational

4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile: Scaffold Pharmacology and Receptor Binding Affinity

Executive Summary In modern drug discovery, the identification and optimization of privileged chemical scaffolds are critical for developing highly selective therapeutics. The 4,5,6,7-tetrahydro-1H-indazole-3-carbonitril...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the identification and optimization of privileged chemical scaffolds are critical for developing highly selective therapeutics. The 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile architecture has emerged as a highly versatile pharmacophore. As a Senior Application Scientist, I have observed that the strategic placement of the carbonitrile group at the C3 position provides an essential synthetic handle. It can be readily elaborated into bioisosteres (such as 1,2,4-oxadiazoles) or hydrolyzed and amidated to form carboxamides, enabling the precise tuning of receptor binding affinity.

This technical guide explores the mechanistic pharmacology, structure-activity relationships (SAR), and self-validating assay protocols for this scaffold, focusing primarily on its role in developing Sphingosine-1-Phosphate 1 (S1P1) receptor agonists and Sigma-1/Sigma-2 receptor ligands .

Mechanistic Pharmacology & Target Landscape

Sphingosine-1-Phosphate 1 (S1P1) Receptor Agonism

The S1P1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed on lymphocytes, where it regulates cellular egress from lymphoid tissues[1]. Derivatives of the tetrahydroindazole scaffold, specifically those utilizing intermediates like 1-ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile, have been successfully converted into 1,2,4-oxadiazole derivatives that act as potent S1P1 agonists[1].

Causality of Action: When a potent agonist binds to S1P1, it initially activates the receptor but subsequently induces rapid receptor internalization and degradation. This functional antagonism prevents lymphocytes from responding to the S1P gradient, sequestering them in the lymph nodes. This lymphopenic effect is the primary mechanism by which S1P1 modulators prevent autoaggressive lymphocytes from infiltrating the central nervous system in autoimmune diseases like multiple sclerosis[2][3].

S1P1_Signaling S1P1 S1P1 Receptor (Agonist Bound) Gi Gi/o Protein Activation S1P1->Gi Couples to AC Adenylate Cyclase Inhibition Gi->AC Inhibits cAMP Decreased cAMP AC->cAMP Leads to Lymphocyte Lymphocyte Retention in Lymph Nodes cAMP->Lymphocyte Modulates trafficking

S1P1 receptor signaling mediating lymphocyte retention via Gi-protein coupling.

Sigma-1 and Sigma-2 Receptor Modulation

Beyond GPCRs, the tetrahydroindazole core has demonstrated remarkable utility in targeting Sigma receptors, which are endoplasmic reticulum (ER) chaperone proteins implicated in neuroprotection and oncology. By converting the C3-carbonitrile into a carboxamide, researchers have developed ligands with highly specific Sigma-1 and Sigma-2 binding affinities[4][5]. The lipophilic nature of the saturated tetrahydroindazole ring perfectly complements the hydrophobic binding pockets of Sigma receptors, driven predominantly by van der Waals interactions and hydrophobic effects[6].

Structure-Activity Relationship (SAR) & Binding Affinity

The binding affinity ( Ki​ ) of tetrahydroindazole derivatives is highly sensitive to the substitution pattern on the core ring. The table below summarizes the quantitative binding data for key derivatives, demonstrating how minor structural modifications shift the selectivity profile between target receptors.

Compound Class / Specific DerivativeTarget ReceptorBinding Affinity ( Ki​ ) / PotencyPharmacological Role
THI-3-carboxamide (7a) (4-Fluorobenzyl derivative)Sigma-1 Ki​ = 1576 nM ( pKi​ = 5.8)Moderate Affinity Ligand[5]
THI-3-carboxamide (7a) Sigma-2 Ki​ = 2193 nM ( pKi​ = 5.7)Moderate Affinity Ligand[5]
THI-3-carboxamide (7b) (4-Chlorobenzyl derivative)Sigma-1 Ki​ < 5 nMHigh Affinity Ligand[5]
THI-3-carboxamide (7b) Sigma-2 Ki​ = 1019 nM ( pKi​ = 6.0)Moderate Affinity Ligand[5]
1-ethyl-6,6-dimethyl-THI-3-carbonitrile (1,2,4-oxadiazole derivative)S1P1 EC50​ < 10 nM (Typical class range)Potent Agonist (Lymphopenia)[1]

Insight: The substitution of a fluorine atom (Compound 7a) with a chlorine atom (Compound 7b) on the benzylamine moiety results in a >300-fold increase in Sigma-1 affinity, highlighting the critical role of halogen bond thermodynamics and steric bulk in the Sigma-1 binding pocket[5].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of these compounds must rely on self-validating assay systems. Below are the definitive protocols for quantifying receptor binding and activation.

S1P1 Receptor [ 35 S]GTP γ S Binding Assay

To differentiate true S1P1 agonists from antagonists, we utilize a [ 35 S]GTP γ S binding assay.

  • Causality: Agonist binding promotes the exchange of GDP for GTP on the Gi​ protein. By using [ 35 S]GTP γ S—a radiolabeled, non-hydrolyzable GTP analog—the G-protein is trapped in its activated state. The accumulated radioactivity is directly proportional to receptor activation.

  • Protocol:

    • Membrane Preparation: Incubate 5-10 µg of S1P1-expressing CHO cell membranes in assay buffer (50 mM HEPES, 100 mM NaCl, 5 mM MgCl 2​ , pH 7.4).

    • Noise Reduction: Add 10 µM GDP to the buffer. Why? GDP saturates basal, unoccupied G-proteins, artificially lowering the background noise and widening the specific assay window.

    • Ligand Addition: Add the tetrahydroindazole derivative at varying concentrations (1 pM to 10 µM) alongside 0.1 nM[ 35 S]GTP γ S. Incubate for 60 minutes at 30°C.

    • Termination & Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters using a cell harvester. Wash three times with ice-cold buffer.

    • Self-Validation Check: Include FTY720-phosphate as a positive control. Calculate the Z'-factor; an assay is only validated for downstream SAR analysis if Z' > 0.5.

Sigma Receptor Radioligand Binding Assay

Determining the exact Ki​ requires a competitive radioligand binding assay.

  • Protocol:

    • Tracer Selection: For Sigma-1, use 2 nM -pentazocine. For Sigma-2, use 3 nM [ 3 H]DTG.

    • Masking Strategy (Causality): Because [ 3 H]DTG binds to both Sigma-1 and Sigma-2, you must add 1 µM unlabeled (+)-pentazocine to the Sigma-2 assay buffer. This selectively masks the Sigma-1 sites, ensuring the resulting radioactive signal is exclusively from Sigma-2 binding.

    • Incubation: Incubate rat brain homogenates (or transfected cell membranes) with the radioligand and the test compound for 120 minutes at 25°C to ensure thermodynamic equilibrium is reached.

    • Filtration: Filter through PEI-soaked (0.5% Polyethylenimine) GF/B filters. Why PEI? PEI carries a positive charge that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the lipophilic radioligands.

    • Self-Validation Check: Define Non-Specific Binding (NSB) using 10 µM Haloperidol. The specific binding is Total Binding minus NSB.

Binding_Assay Membrane 1. Membrane Preparation (Target Expression) Incubation 2. Incubation (Radioligand + Test Compound) Membrane->Incubation Standardized protein conc. Filtration 3. Rapid Filtration (Bound vs Free Separation) Incubation->Filtration Equilibrium reached Scintillation 4. Scintillation Counting (Radioactivity Measurement) Filtration->Scintillation Wash buffer applied Analysis 5. Non-linear Regression (IC50 & Ki Determination) Scintillation->Analysis CPM data export

Radioligand binding assay workflow for determining receptor affinity (Ki).

Conclusion

The 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile scaffold is a masterclass in chemical versatility. Whether serving as a rigid core for S1P1 receptor agonists to combat autoimmune diseases[1], or being functionalized into carboxamides to probe the Sigma-1/2 receptor axes[5], its predictable SAR and robust binding thermodynamics make it an invaluable asset in the medicinal chemist's toolkit. By adhering to the self-validating protocols outlined above, research teams can confidently map the pharmacological landscape of this privileged structure.

References

  • 1,2,4-oxadiazole derivatives and their therapeutic use (EP 2202232 A1). European Patent Office (Google Patents).
  • Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. National Institutes of Health (NIH) / PMC.
  • Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. ACS Publications.
  • Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. National Institutes of Health (NIH) / PMC.
  • WO2014129796A1 - Sphingosine-1-phosphate receptor agonists, methods of preparing the same, and pharmaceutical compositions containing the same as an active agent. Google Patents.

Sources

Exploratory

Escaping Flatland in S1P1 Agonist Design: The Strategic Role of 4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile

Executive Summary In modern drug discovery, the over-reliance on flat, fully aromatic pharmacophores has been linked to high clinical attrition rates due to poor physicochemical properties and off-target promiscuity. To...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the over-reliance on flat, fully aromatic pharmacophores has been linked to high clinical attrition rates due to poor physicochemical properties and off-target promiscuity. To combat this, medicinal chemists actively seek building blocks that increase the fraction of sp³-hybridized carbons (Fsp³)—a strategy known as "escaping flatland."

4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile (CAS: 1176444-23-7)[1] represents a highly strategic scaffold in this paradigm. By fusing a saturated cyclohexane ring to a pyrazole core, this building block offers the critical hydrogen-bond donor/acceptor motif of an indazole while introducing 3D spatial geometry that significantly enhances metabolic stability and solubility. Furthermore, the 3-carbonitrile group serves as a highly reactive electrophilic handle, enabling the rapid construction of complex heterocycles such as 1,2,4-oxadiazoles. This whitepaper details the structural rationale, green synthesis methodologies, and the critical role of this compound in developing next-generation Sphingosine-1-Phosphate 1 (S1P1) receptor agonists for autoimmune diseases[2].

Structural Rationale & Physicochemical Profiling

The architectural brilliance of 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile lies in its dual functionality. The tetrahydromoiety disrupts the planar π-stacking typically seen in fully aromatic indazoles, which directly mitigates aggregation and improves aqueous solubility. Simultaneously, the cyano group at the 3-position is primed for nucleophilic attack, acting as a precursor for amidoximes, tetrazoles, and primary amines.

Table 1: Physicochemical Properties of the Core Scaffold
PropertyValueCausality / Relevance in Synthesis
Chemical Name 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrileIUPAC standard nomenclature[1].
CAS Registry Number 1176444-23-7Unique identifier for procurement and safety tracking[1].
Molecular Formula C₈H₉N₃High nitrogen content dictates polarity and H-bonding capacity.
Molecular Weight 147.18 g/mol Low molecular weight leaves ample room for late-stage elaboration without violating Lipinski's Rule of 5[1].
Appearance White powderIndicates high purity; easily handled solid[3].
Melting Point 145–147 °CHigh crystallinity aids in purification via recrystallization, avoiding tedious chromatography[3].

Primary Synthetic Methodology: Direct Ammonolysis

Historically, the synthesis of 3-cyanopyrazoles required highly toxic reagents such as phosphorus oxychloride (POCl₃) or chlorosulphonyl isocyanate, coupled with tedious purification steps[4]. To build a self-validating, scalable system, we employ the green chemistry approach pioneered by Yan et al. (2012), which utilizes direct ammonolysis of 3-trifluoromethylpyrazoles[3].

Mechanistic Insights

The electron-withdrawing nature of the pyrazole ring renders the adjacent trifluoromethyl (CF₃) carbon highly susceptible to nucleophilic attack. Aqueous ammonia acts as both the solvent and the nucleophile. Successive attacks by NH₃ lead to the elimination of hydrogen fluoride (HF), passing through an imidoyl fluoride intermediate, ultimately yielding the thermodynamically stable carbonitrile[3].

G A 3-CF3-Tetrahydroindazole (Starting Material) B Aqueous NH3 (25%) Nucleophilic Attack A->B Addition C Imidoyl Fluoride Intermediate B->C -HF D Elimination of HF (60°C, Sealed Tube) C->D Ammonolysis E 4,5,6,7-Tetrahydro-1H- indazole-3-carbonitrile D->E Final Product

Fig 1: Mechanism of direct ammonolysis converting a trifluoromethyl group to a carbonitrile.

Table 2: Ammonolysis Optimization Data
TemperatureTimeNH₃ ConcentrationConversion / Yield
40 °C12 h25% Aqueous41% (Incomplete activation)
60 °C12 h5% AqueousLow yield (Insufficient nucleophile)
60 °C 12 h 25% Aqueous Optimal (Complete conversion) [3]
Protocol 1: Synthesis of 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile

This protocol is designed for high-fidelity reproducibility and safety.

  • Preparation: In a heavy-walled glass pressure vessel (sealed tube), add 100 mg of 3-trifluoromethyl-4,5,6,7-tetrahydro-1H-indazole.

  • Reagent Addition: Add 15 mL of commercial 25% aqueous ammonia.

    • Causality: A sealed tube is mandatory. At 60 °C, the vapor pressure of ammonia is significant. If run in an open flask, the NH₃ gas will escape, halting the reaction. The sealed environment maintains the high localized concentration of NH₃ required to drive the reaction forward[3].

  • Reaction: Seal the tube securely with a Teflon O-ring cap. Stir the heterogeneous mixture at 60 °C for exactly 12 hours.

  • Quenching & Extraction: Cool the vessel completely to room temperature before opening to prevent pressurized gas release. Extract the aqueous mixture with Ethyl Acetate (3 x 10 mL).

    • Causality: Ethyl acetate selectively partitions the lipophilic carbonitrile product into the organic layer, leaving the highly polar ammonium fluoride byproducts in the aqueous phase.

  • Purification: Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude white solid via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure product (mp 145–147 °C)[3].

Application in Drug Discovery: S1P1 Receptor Agonists

The most prominent application of 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile is its use as a core intermediate in the synthesis of Sphingosine-1-Phosphate 1 (S1P1) receptor agonists. Patented by Laboratorios Almirall, S.A., these derivatives are critical in the treatment of relapsing-remitting multiple sclerosis (MS) and other autoimmune disorders[2].

Biological Context

S1P1 is a G-protein coupled receptor expressed heavily on lymphocytes. Agonists of this receptor (such as the clinical drug Fingolimod/FTY720) bind to S1P1 and induce its rapid internalization and degradation. This "functional antagonism" prevents lymphocytes from sensing the S1P gradient required to exit lymph nodes. Consequently, pathogenic autoimmune T-cells are trapped in the lymph nodes and cannot infiltrate the central nervous system (CNS) to cause demyelination[2].

G A Tetrahydroindazole- Oxadiazole Agonist B S1P1 Receptor (Lymphocyte Surface) A->B Binds & Activates C Receptor Internalization & Degradation B->C Functional Antagonism D Lymphocyte Retention in Lymph Nodes C->D Prevents Egress E Reduced CNS Infiltration (MS Efficacy) D->E Therapeutic Effect

Fig 2: S1P1 receptor modulation pathway by tetrahydroindazole-derived oxadiazole agonists.

Protocol 2: Elaboration into 1,2,4-Oxadiazole Pharmacophores

To convert the carbonitrile into the active S1P1 agonist, the nitrile group is transformed into a 1,2,4-oxadiazole ring[2].

  • Amidoxime Formation: Suspend 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile (1 eq) in ethanol. Add hydroxylamine hydrochloride (2 eq) and triethylamine (2.5 eq). Reflux for 4-6 hours.

    • Causality: The nitrile carbon is electrophilic but requires the strong "alpha-effect" nucleophilicity of hydroxylamine to form the amidoxime efficiently. Triethylamine neutralizes the hydrochloride salt, freeing the hydroxylamine base.

  • Intermediate Isolation: Concentrate the mixture, wash with water to remove salts, and dry the resulting amidoxime intermediate.

  • Acylation and Cyclodehydration: Dissolve the amidoxime in anhydrous DMF. Add an activated carboxylic acid (e.g., pre-activated with EDC/HOBt or CDI). Stir at room temperature for 2 hours to form the O-acyl amidoxime.

  • Ring Closure: Heat the reaction mixture to 110 °C for 4 hours.

    • Causality: While acylation occurs rapidly at room temperature, the final cyclodehydration step is kinetically slow. Heating to 110 °C provides the necessary activation energy to eliminate a water molecule, thermodynamically locking the structure into the rigid, planar, and highly stable 1,2,4-oxadiazole aromatic ring[2].

  • Workup: Cool the mixture, dilute with water, and extract with dichloromethane. Purify via chromatography to isolate the final S1P1 agonist.

Conclusion

The integration of 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile into organic synthesis pipelines represents a masterclass in modern medicinal chemistry. By leveraging green, direct ammonolysis for its synthesis, chemists can avoid highly toxic reagents while producing a scaffold that inherently possesses superior physicochemical properties. Its ability to serve as a direct precursor to 1,2,4-oxadiazoles makes it an indispensable asset in the ongoing development of targeted S1P1 immunomodulators.

References

  • Chemsrc. "CAS#:1176444-23-7 | 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile". Accessed March 2026.
  • Yan, Tao, et al. "SYNTHESIS OF 3-CYANOPYRAZOLES FROM 3-TRIFLUORO-METHYLPYRAZOLES VIA DIRECT AMMONOLYSIS REACTION." Heterocycles, Vol. 85, No. 2, 2012.
  • Laboratorios Almirall, S.A. "1,2,4-oxadiazole derivatives and their therapeutic use." European Patent Office, EP2202232A1, 2008.

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Functionalization Strategies for 4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile

Scientific Context & Strategic Importance The bicyclic scaffold 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile (CAS: 1176444-23-7) represents a highly versatile building block in modern medicinal chemistry1[1]. Featuring...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Strategic Importance

The bicyclic scaffold 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile (CAS: 1176444-23-7) represents a highly versatile building block in modern medicinal chemistry1[1]. Featuring an electron-rich pyrazole ring fused to a lipophilic cyclohexane ring, this core is frequently utilized to project pharmacophores into hydrophobic binding pockets, particularly in the design of kinase inhibitors2[2].

The molecule possesses two orthogonal handles for late-stage functionalization: the pyrazole N-H bond and the electrophilic 3-carbonitrile group. This guide details field-proven catalytic methodologies to selectively functionalize this molecule, focusing on regioselective N-arylation and the catalytic conversion of the nitrile to a tetrazole bioisostere .

Functionalization_Workflow SM 4,5,6,7-Tetrahydro-1H- indazole-3-carbonitrile N_Arylation Pathway A: N1-Arylation SM->N_Arylation CuI, Diamine Ligand Aryl Halide, Base Tetrazole Pathway B: Tetrazole Synthesis SM->Tetrazole ZnBr2, NaN3 H2O, 100°C Product1 1-Aryl-4,5,6,7-tetrahydro- 1H-indazole-3-carbonitrile N_Arylation->Product1 Regioselective >20:1 N1:N2 Product2 5-(4,5,6,7-Tetrahydro-1H- indazol-3-yl)-1H-tetrazole Tetrazole->Product2 [3+2] Cycloaddition Acidic Workup

Orthogonal catalytic functionalization pathways for 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile.

Mechanistic Insights & Causality (E-E-A-T)

Overcoming the N1 vs. N2 Selectivity Challenge

The N-arylation of indazoles is notoriously difficult due to the competing nucleophilicity of the N1 and N2 positions, which typically results in difficult-to-separate isomeric mixtures3[3]. However, applying Copper-catalyzed Ullmann-type couplings with specific diamine ligands effectively drives N1-selectivity4[4].

  • The Causality: The regioselectivity is governed by the steric bulk of the C3-carbonitrile group and the transition metal's coordination sphere. In Cu-catalyzed systems, bulky diamine ligands accelerate the reductive elimination from the Cu(III)-N1 intermediate significantly faster than from the sterically hindered Cu(III)-N2 isomer, ensuring >20:1 N1 selectivity[4].

Zinc-Catalyzed Nitrile Activation

Converting the 3-carbonitrile group into a 1H-tetrazole—a metabolically stable bioisostere of a carboxylic acid—requires a[3+2] cycloaddition with sodium azide. Uncatalyzed, this requires harsh heating in toxic solvents (DMF) and risks the generation of explosive hydrazoic acid 5[5].

  • The Causality: By employing a Zinc(II) Lewis acid catalyst (e.g., ZnBr₂), the reaction can be conducted safely in aqueous media6[6]. The Zn(II) ion coordinates to the nitrile nitrogen, drastically increasing the electrophilicity of the nitrile carbon. This lowers the activation energy for the azide attack, forming a highly stable, water-soluble zinc-tetrazolate intermediate that is easily isolated via acidic workup[5][6].

Zn_Catalysis_Mechanism Nitrile 3-Carbonitrile Substrate Zn_Coord Lewis Acid Activation [Nitrile-ZnBr2 Complex] Nitrile->Zn_Coord ZnBr2 Coordination Azide_Attack Nucleophilic Attack (NaN3) Zn_Coord->Azide_Attack Enhanced Electrophilicity Intermediate Zinc-Tetrazolate Intermediate Azide_Attack->Intermediate [3+2] Cycloaddition Acidification Protonation (pH 2-3 HCl) Intermediate->Acidification Aqueous Workup Product 1H-Tetrazole Product (Precipitate) Acidification->Product Product Isolation

Mechanism of Zn(II)-catalyzed [3+2] cycloaddition converting the 3-carbonitrile to a tetrazole.

Quantitative Data: Catalytic Conditions & Yields

Functionalization PathwayCatalyst SystemReagentsSolvent & TempTypical YieldRegioselectivity
N1-Arylation CuI (5 mol%) / DMEDA (10 mol%)Aryl Iodide (1.2 eq), Cs₂CO₃ (2.0 eq)Dioxane, 110 °C75–90%>20:1 (N1:N2)
N1-Arylation MeDalphosAuCl (5 mol%) / AgSbF₆Aryl Iodide (1.5 eq), CsF (1.5 eq)DCE, 80 °C60–85%Exclusive N1
Tetrazole Synthesis ZnBr₂ (1.0 eq)NaN₃ (1.2–1.5 eq)H₂O, 100 °C80–95%N/A

Self-Validating Experimental Protocols

Protocol A: Regioselective N1-Arylation via Cu-Catalysis

This protocol utilizes a copper-diamine catalyst system to selectively arylate the N1 position, avoiding the N2 isomer[4].

Materials:

  • 4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile (1.0 mmol)

  • Aryl Iodide (1.2 mmol)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.10 mmol, 10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the indazole substrate, CuI, and Cs₂CO₃.

  • Inert Atmosphere: Evacuate the tube and backfill with Argon (repeat 3 times) to prevent catalyst oxidation.

  • Reagent Addition: Under Argon, add anhydrous 1,4-dioxane, followed by the aryl iodide and DMEDA via syringe.

    • Validation Check: The solution should initially appear pale blue/green, indicating the formation of the active Cu-diamine complex.

  • Reaction: Seal the tube and heat the mixture in a pre-heated oil bath at 110 °C for 16–24 hours.

    • Validation Check: The mixture will turn dark brown/black as the catalytic cycle progresses. Monitor via TLC (Hexanes/EtOAc, 7:3); the highly polar N-H starting material spot should disappear.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a short pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography.

  • Analytical Validation: Confirm N1-selectivity via 2D NOESY NMR. A cross-peak between the new ortho-aryl protons and the C7-methylene protons of the tetrahydroindazole core confirms N1 attachment.

Protocol B: Zinc-Catalyzed Aqueous Synthesis of 1H-Tetrazole

This green-chemistry protocol converts the 3-carbonitrile to a tetrazole using water as the sole solvent[5][6].

Materials:

  • 4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile (1.0 mmol)

  • Sodium Azide (NaN₃) (1.5 mmol) (Caution: Highly toxic; do not mix with strong acids prior to reaction completion).

  • Zinc Bromide (ZnBr₂) (1.0 mmol)

  • Deionized Water (3.0 mL)

Step-by-Step Procedure:

  • Assembly: To a round-bottom flask equipped with a reflux condenser, add the nitrile substrate, NaN₃, and ZnBr₂.

  • Solvent Addition: Add deionized water to achieve a substrate concentration of ~0.33 M.

  • Reaction: Heat the vigorously stirring mixture to reflux (100–105 °C) for 12–24 hours.

    • Validation Check: Monitor via LC-MS. The mass will shift from the nitrile starting material ( [M+H]+=148.1 ) to the tetrazole product ( [M+H]+=191.1 ).

  • Cooling & Intermediate State: Once complete, cool the reaction to room temperature. The mixture will likely be a homogeneous solution or a fine suspension, as the zinc-tetrazolate intermediate is highly water-soluble.

  • Acidic Workup (Critical Step): Slowly add 3M HCl dropwise until the pH reaches 2–3.

    • Validation Check: The acidification breaks the zinc-tetrazolate complex, protonating the tetrazole. Because the neutral 1H-tetrazole is highly insoluble in cold water, a thick white/off-white precipitate will immediately form. This visual cue is a direct validation of successful product formation[5].

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 10 mL) to remove residual zinc salts and unreacted azide. Dry in a vacuum oven at 50 °C.

References

  • [1] NextSDS. 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile — Chemical Substance Information. Available at: [Link]

  • [7] MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. Available at: [Link]

  • [3] ACS Publications. Gold-Catalyzed Regioselective N-1 Arylation of Indazoles. Available at: [Link]

  • [6] ResearchGate. Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. Available at: [Link]

  • [4] ACS Publications. Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Aqueous Stability &amp; Troubleshooting for 4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile

Welcome to the Technical Support Center for 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile . This guide is designed for researchers and drug development professionals dealing with the formulation, assay integration, and s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile . This guide is designed for researchers and drug development professionals dealing with the formulation, assay integration, and structural stability of this specific indazole scaffold. Because this compound features both a reactive carbonitrile group and a partially saturated ring system, it is uniquely susceptible to specific degradation pathways in aqueous media[1].

Diagnostic FAQs: Symptom-Based Troubleshooting

Q1: During LC-MS/MS analysis of my aqueous assay buffer, I am observing a major degradant peak with a +18 Da mass shift. What is happening? A1: You are observing the partial hydrolysis of the carbonitrile group. The electrophilic carbon of the nitrile is highly susceptible to nucleophilic attack by water, a process that is heavily accelerated at pH extremes[2]. This attack forms an imidic acid intermediate that rapidly tautomerizes into 4,5,6,7-tetrahydro-1H-indazole-3-carboxamide (+18 Da). If left in basic conditions for extended periods, this amide will undergo further hydrolysis to the carboxylic acid, resulting in a net +19 Da mass shift relative to the parent compound[2].

Q2: My compound stock turns slightly yellow over time, and LC-MS shows a -4 Da peak. Is my compound degrading? A2: Yes. The -4 Da mass shift indicates oxidative aromatization . The partially saturated tetrahydroindazole core is prone to auto-oxidation (dehydrogenation) in the presence of dissolved oxygen and light[3]. By losing four hydrogen atoms (-4 Da), the saturated cyclohexyl ring converts into a fully aromatic benzene ring, yielding the thermodynamically favored 1H-indazole-3-carbonitrile[3].

Q3: Why does the compound precipitate when I dilute my DMSO stock into a pH 7.4 aqueous buffer? A3: This is a kinetic solubility issue rather than chemical degradation. Tetrahydroindazoles are highly lipophilic[3]. When rapidly introduced into an aqueous environment, the compound can exceed its kinetic solubility limit before it has time to properly solvate. To prevent this, ensure your final DMSO concentration in the assay is optimized (typically 1-5%), and add the DMSO stock to the aqueous buffer under rapid vortexing, rather than adding buffer to the DMSO.

Quantitative Stability Profiling

The degradation kinetics of 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile are heavily dependent on the microenvironmental pH and the presence of oxidative stressors[1]. The table below summarizes the expected stability profiles across different aqueous conditions.

Environmental ConditionBuffer SystemPrimary MechanismMajor Degradant (Δ Mass)Estimated t½ (37°C)
Acidic (pH 2.0) 0.1 M HClAcid-catalyzed hydrolysisCarboxamide (+18 Da)> 48 hours
Physiological (pH 7.4) PBSStableNone> 14 days
Basic (pH 10.0) Borate bufferBase-catalyzed hydrolysisCarboxylic Acid (+19 Da)< 12 hours
Oxidative (0.1% H₂O₂) PBS + H₂O₂Auto-oxidation1H-indazole (-4 Da)< 6 hours

Mechanistic Degradation Pathways

To successfully troubleshoot formulation issues, it is critical to understand the divergent degradation pathways this scaffold can take.

G Parent 4,5,6,7-tetrahydro-1H- indazole-3-carbonitrile Hydrolysis Aqueous Hydrolysis (pH Extremes) Parent->Hydrolysis Oxidation Auto-Oxidation (O2, Light) Parent->Oxidation Amide Tetrahydroindazole- 3-carboxamide (+18 Da) Hydrolysis->Amide +H2O Aromatic 1H-indazole- 3-carbonitrile (-4 Da) Oxidation->Aromatic -2H2 Acid Tetrahydroindazole- 3-carboxylic acid (+19 Da) Amide->Acid +H2O, -NH3

Aqueous degradation pathways of 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile.

Self-Validating Protocol: Forced Degradation & Kinetic Analysis

To accurately determine if your specific buffer system is causing degradation, you must isolate the aqueous chemistry from potential analytical artifacts (e.g., in-source fragmentation during mass spectrometry)[4]. Follow this self-validating methodology:

Step 1: Stock Preparation & Aliquoting

  • Action: Prepare a 10 mM stock solution in 100% anhydrous LC-MS grade DMSO.

  • Causality: Storing the parent compound in a purely organic, aprotic solvent prevents premature hydrolysis of the carbonitrile group prior to the assay.

Step 2: Aqueous Stress Induction

  • Action: Dilute the stock to 10 µM in three separate glass vials containing: (A) pH 2.0 buffer, (B) pH 7.4 buffer, and (C) pH 10.0 buffer. Incubate at 37°C.

  • Causality: Testing across the pH spectrum maps the specific pH-rate profile of the nitrile hydrolysis, allowing you to identify the optimal formulation pH[2].

Step 3: Quenching Mechanism

  • Action: At designated time points (e.g., 1h, 4h, 24h), extract a 50 µL aliquot and immediately dilute 1:1 with ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Causality: The addition of cold organic solvent crashes out buffer salts and drastically lowers the dielectric constant, instantly halting the hydrolytic reaction. The low temperature kinetically freezes the degradation profile for accurate LC-MS analysis.

Step 4: Zero-Time (t=0) Validation Control (Critical Step)

  • Action: Prepare a control sample by spiking the 10 mM DMSO stock directly into the Quench Solution (Acetonitrile/0.1% FA), bypassing the aqueous buffer entirely. Run this alongside your stressed samples.

  • Causality: This makes the system self-validating. If the +18 Da (amide) or -4 Da (aromatic) peaks appear in this t=0 control, the degradation is an artifact occurring inside the heated mass spectrometer source or due to compromised DMSO, not your aqueous assay buffer. If the t=0 is clean but the t=24h sample shows degradation, you have definitively proven aqueous instability[4].

References

  • Understanding the chemical basis of drug stability and degradation. Pharmaceutical Journal. [Link]

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. PharmaGuideline. [Link]

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry. [Link]

  • Optimization of N-Benzoylindazole Derivatives as Inhibitors of Human Neutrophil Elastase. ACS Medicinal Chemistry Letters. [Link]

Sources

Reference Data & Comparative Studies

Validation

Scaffold Comparison Guide: 4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile vs. 1H-Indazole-3-carbonitrile in Kinase Inhibitor Design

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Comparison & Application Guide Executive Summary: Escaping Flatland in Drug Discovery The indazole c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Comparison & Application Guide

Executive Summary: Escaping Flatland in Drug Discovery

The indazole core is a privileged pharmacophore in medicinal chemistry, frequently utilized as a hinge-binding motif in the development of kinase inhibitors[1]. However, the fully aromatic 1H-indazole-3-carbonitrile core often presents liabilities related to poor aqueous solubility, off-target promiscuity, and suboptimal pharmacokinetic profiles due to its planar geometry.

By strategically saturating the six-membered ring to form 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile , drug developers can dramatically increase the fraction of sp³-hybridized carbons ( Fsp3​ ). This "escape from flatland" puckers the ring system, disrupting solid-state π−π stacking to improve the Solubility Forecast Index (SFI), while allowing the scaffold to project into adjacent 3D selectivity pockets within the kinase active site[2]. This guide objectively compares the physicochemical performance, mechanistic efficacy, and experimental validation workflows for these two critical building blocks.

Structural & Physicochemical Profiling

The transition from a planar aromatic system to a partially saturated bicyclic system fundamentally alters the molecule's interaction with the solvent network and target proteins.

  • [3]: A highly stable, fully conjugated 10- π electron system. The 3-carbonitrile group acts as a potent hydrogen bond acceptor and dipole moment driver[4]. Its planarity makes it an excellent generic ATP-competitive hinge binder but limits kinome selectivity.

  • [5]: The saturation of the carbocyclic ring yields a cyclohexene-like conformation. This puckering introduces 3D vectorality, allowing medicinal chemists to append lipophilic substituents that occupy specific selectivity pockets above the ligand plane[2].

Table 1: Comparative Physicochemical & Structural Metrics
Metric1H-Indazole-3-carbonitrile Core4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile Core
Molecular Weight (Base) 143.15 g/mol 147.18 g/mol
Aromaticity Fully Aromatic (Planar)Partially Saturated (Puckered)
Fraction sp³ ( Fsp3​ ) 0.000.50
Predicted Solubility (SFI) Low (Prone to aggregation)Moderate to High
Kinase Binding Mode Generic Hinge BinderHinge Binder + Selectivity Pocket Access
Target Selectivity Broad / PromiscuousHighly Selective (Target-dependent)

Mechanistic Causality: Kinase Signaling and Inhibition

To understand the efficacy difference, we must examine the causality of target engagement. In the context of Interleukin-2 Inducible T-cell Kinase (ITK) inhibition—a major target for inflammatory disorders—the indazole nitrogen atoms donate/accept hydrogen bonds to the kinase hinge region[2].

While the planar 1H-indazole core binds tightly to the hinge, it cannot differentiate between ITK and closely related off-target kinases (e.g., Lck, Src). The tetrahydroindazole core, however, leverages its puckered geometry to project into a unique lipophilic pocket situated directly above the ligand binding plane[2]. This steric complementation drives both high affinity and extreme kinome selectivity, effectively shutting down downstream inflammatory signaling.

Pathway TCR T-Cell Receptor ZAP70 ZAP-70 TCR->ZAP70 ITK ITK Kinase ZAP70->ITK PLC PLCγ1 Activation ITK->PLC Effect Inflammatory Response PLC->Effect Inhibitor Tetrahydroindazole Inhibitor Inhibitor->ITK High Affinity Binding

Figure 1: ITK signaling pathway and targeted inhibition by tetrahydroindazole-based compounds.

Table 2: Representative Efficacy Data (ITK Inhibitor Optimization Paradigm)

(Data synthesized from structure-guided evolution studies of indazole to tetrahydroindazole transitions[2])

Efficacy ParameterPlanar Indazole DerivativeTetrahydroindazole Derivative
Biochemical IC₅₀ (ITK) ~250 nM~15 nM
Selectivity (ITK vs Lck) < 10-fold> 100-fold
Cellular Efficacy (T-Cell Flux) > 1.0 μM< 100 nM
In Vivo Clearance High (Rapid metabolism)Moderate (Improved ADME)

Self-Validating Experimental Protocols

To objectively measure the efficacy of these two scaffolds, a robust, artifact-free assay system is required. Planar aromatic compounds (like 1H-indazole) frequently exhibit auto-fluorescence or form colloidal aggregates in aqueous buffers, leading to false-positive inhibition in standard colorimetric assays.

To counteract this, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, paired with an orthogonal cellular validation step. This creates a self-validating loop: biochemical potency must translate to cellular target engagement without cytotoxicity.

Workflow Step1 1. Compound Preparation (DMSO Serial Dilution) Step2 2. Kinase Incubation (Target + ATP + Substrate) Step1->Step2 Step3 3. TR-FRET Detection (Fluorescence Emission) Step2->Step3 Step4 4. Orthogonal Validation (Cellular Target Engagement) Step3->Step4

Figure 2: Self-validating in vitro kinase inhibition and orthogonal cellular assay workflow.

Step-by-Step TR-FRET Kinase Assay Protocol

Rationale: TR-FRET introduces a time delay before fluorescence measurement, completely eliminating the short-lived auto-fluorescence typical of flat 1H-indazole derivatives, ensuring the IC₅₀ generated is strictly due to target engagement.

  • Reagent Preparation & Control Establishment:

    • Prepare assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Causality: Brij-35 prevents the planar indazole compounds from forming colloidal aggregates.

    • Self-Validation Control: Include Staurosporine (10 μM) as a positive control for 100% kinase inhibition, and a 1% DMSO vehicle as the negative (0% inhibition) baseline.

  • Compound Dilution:

    • Perform a 10-point, 3-fold serial dilution of both the 1H-indazole and 4,5,6,7-tetrahydro-1H-indazole derivatives in 100% DMSO. Transfer 100 nL to a 384-well low-volume assay plate using acoustic dispensing (e.g., Echo 550).

  • Kinase Reaction:

    • Add 5 μL of the target kinase (e.g., ITK) pre-incubated with the specific biotinylated peptide substrate.

    • Initiate the reaction by adding 5 μL of ATP at the predetermined Michaelis constant ( Km​ ) to ensure the assay is highly sensitive to ATP-competitive hinge binders.

    • Incubate at room temperature for 60 minutes.

  • Detection & Quenching:

    • Add 10 μL of stop buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

    • Incubate for 30 minutes. Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the FRET ratio (665 nm / 615 nm). Fit the dose-response data to a 4-parameter logistic (Hill) equation to derive the IC₅₀.

Orthogonal Validation: Compounds showing biochemical IC₅₀ < 100 nM must be advanced to a cellular NanoBRET target engagement assay to confirm that the increased Fsp3​ of the tetrahydroindazole core successfully translates to membrane permeability and intracellular efficacy.

References

  • 1H-Indazole-3-carbonitrile | CID 437556 - PubChem (NIH). Available at:[Link]

  • 4,5,6,7-tetrahydro-1h-indazole-3-carbonitrile | CID 32049632 - PubChemLite. Available at:[Link]

  • Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors - PubMed (ACS Publications). Available at:[Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC (NIH). Available at:[Link]

  • Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor - ACS Publications. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Characterization of 4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile as a Standard Reference Material

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the purity and well-characterized nature of starting materials and intermediates are paramount....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and well-characterized nature of starting materials and intermediates are paramount. This guide provides an in-depth technical comparison for the characterization of 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile as a standard reference material. We will explore its analytical profile in comparison to two key structural analogs: the non-cyanated parent compound, 4,5,6,7-tetrahydro-1H-indazole , and its aromatic counterpart, 1H-indazole-3-carbonitrile . This comparative approach offers researchers a comprehensive framework for selecting and validating the most appropriate reference material for their specific analytical needs.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] As such, the rigorous characterization of indazole-containing building blocks is a critical step in drug discovery and development. This guide will detail the essential analytical techniques and provide model experimental protocols for a thorough characterization of these compounds.

Comparative Overview of Analytical Techniques

The selection of analytical methods for the characterization of a reference standard should be based on a multi-faceted approach to ensure a comprehensive understanding of its identity, purity, and stability.[2] High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment and quantification, while Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural confirmation.[3]

Analytical Technique4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile4,5,6,7-Tetrahydro-1H-indazole1H-Indazole-3-carbonitrileKey Performance Indicators & Rationale
HPLC-UV Primary method for purity determination and assay.Primary method for purity determination and assay.Primary method for purity determination and assay.Provides quantitative data on the main component and impurities with chromophores. A gradient method is often necessary to separate closely related impurities.[4]
¹H and ¹³C NMR Essential for identity confirmation and structural elucidation.Essential for identity confirmation and structural elucidation.Essential for identity confirmation and structural elucidation.Unambiguously confirms the chemical structure and allows for the identification of major impurities and residual solvents.[5][6]
Mass Spectrometry (MS) Confirms molecular weight and aids in impurity identification.Confirms molecular weight and aids in impurity identification.Confirms molecular weight and aids in impurity identification.Provides molecular weight information and fragmentation patterns that are crucial for identifying unknown impurities.[1]
FTIR Spectroscopy Confirms the presence of key functional groups (e.g., -C≡N, N-H).Confirms the presence of the N-H functional group.Confirms the presence of key functional groups (e.g., -C≡N, N-H).A rapid and simple method for functional group identification, providing a characteristic fingerprint of the molecule.
Elemental Analysis (CHN) Provides the percentage composition of Carbon, Hydrogen, and Nitrogen.Provides the percentage composition of Carbon, Hydrogen, and Nitrogen.Provides the percentage composition of Carbon, Hydrogen, and Nitrogen.Confirms the empirical formula of the compound, serving as a fundamental check of purity.[7]
Water Content (Karl Fischer) Quantifies the amount of water present.Quantifies the amount of water present.Quantifies the amount of water present.Water can affect the stability and accurate weighing of the reference material.[8]
Residual Solvents (GC-HS) Identifies and quantifies any remaining solvents from synthesis.Identifies and quantifies any remaining solvents from synthesis.Identifies and quantifies any remaining solvents from synthesis.Residual solvents are common process-related impurities that must be controlled.[9]

Potential Impurities: A Comparative Perspective

Understanding the potential impurities is crucial for developing specific and robust analytical methods. Impurities can originate from starting materials, by-products of the synthesis, or degradation.[10]

Impurity Type4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile4,5,6,7-Tetrahydro-1H-indazole1H-Indazole-3-carbonitrile
Starting Materials Unreacted 2-oxocyclohexanecarbonitrile and hydrazine.Unreacted 2-oxocyclohexanone and hydrazine.Unreacted 2-halobenzonitrile and hydrazine, or precursors for cyanation.[11]
Synthesis By-products Isomeric indazoles, products of incomplete cyclization.Isomeric indazoles, oxidation products (aromatic indazole).N-1 and N-2 alkylated regioisomers (if applicable), hydrolysis of the nitrile to amide or carboxylic acid.[12]
Degradation Products Hydrolysis of the nitrile group, oxidation of the tetrahydro ring.Oxidation to the aromatic indazole.Hydrolysis of the nitrile group.

Forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light) are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[9][10]

Experimental Protocols

The following protocols are representative examples and should be validated for their intended use.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

This method is designed for the quantitative determination of purity and the detection of related substance impurities.[4]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate

HPLC Purity Determination Workflow
NMR Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and identify major impurities or residual solvents.[5][8]

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of the deuterated solvent.

  • Analysis: Acquire ¹H and ¹³C{¹H} NMR spectra. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, should be consistent with the proposed structure.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data_nmr Data Interpretation weigh_nmr Weigh Sample dissolve_nmr Dissolve in Deuterated Solvent weigh_nmr->dissolve_nmr acquire_1h Acquire ¹H Spectrum dissolve_nmr->acquire_1h acquire_13c Acquire ¹³C Spectrum dissolve_nmr->acquire_13c process_spectra Process Spectra acquire_1h->process_spectra acquire_13c->process_spectra assign_signals Assign Signals process_spectra->assign_signals confirm_structure Confirm Structure assign_signals->confirm_structure

NMR Structural Confirmation Workflow
Mass Spectrometry for Molecular Weight Confirmation
  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., ESI or APCI).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 µg/mL.

  • Analysis: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum. The observed molecular ion should correspond to the calculated molecular weight of the compound.

Data Presentation and Interpretation

A comprehensive characterization of a reference standard involves the integration of data from multiple analytical techniques.

Table 1: Physicochemical and Spectroscopic Data Comparison

Property4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile4,5,6,7-Tetrahydro-1H-indazole[13]1H-Indazole-3-carbonitrile[14]
Molecular Formula C₈H₉N₃C₇H₁₀N₂C₈H₅N₃
Molecular Weight 147.18 g/mol 122.17 g/mol 143.15 g/mol
Appearance White to off-white solidWhite to off-white solidWhite to off-white solid
¹H NMR (DMSO-d₆, δ ppm) ~12.5 (br s, 1H, NH), ~2.5-2.7 (m, 4H), ~1.7 (m, 4H)~12.0 (br s, 1H, NH), ~7.3 (s, 1H), ~2.5 (m, 2H), ~2.4 (m, 2H), ~1.6 (m, 4H)~14.0 (br s, 1H, NH), ~8.1 (d, 1H), ~7.8 (d, 1H), ~7.6 (t, 1H), ~7.4 (t, 1H)
¹³C NMR (DMSO-d₆, δ ppm) ~140, ~135, ~118, ~115, ~22-25 (4C)~140, ~133, ~120, ~22-26 (4C)~141, ~133, ~128, ~123, ~122, ~118, ~111, ~110
FTIR (cm⁻¹) ~3200-3400 (N-H), ~2230 (C≡N), ~2800-3000 (C-H)~3100-3300 (N-H), ~2800-3000 (C-H)~3100-3300 (N-H), ~2230 (C≡N), ~3000-3100 (Ar C-H)

Conclusion

The establishment of a well-characterized reference standard for 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile is essential for its use in pharmaceutical research and development. This guide provides a comparative framework for its characterization alongside its key structural analogs. By employing a suite of orthogonal analytical techniques, researchers can ensure the identity, purity, and quality of their reference materials, leading to more reliable and reproducible scientific outcomes. The provided experimental protocols serve as a starting point for method development and validation, which are critical steps in the lifecycle of any reference standard.

References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. Available at: [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]

  • Elemental Analysis of Organic Compounds. AZoM. Available at: [Link]

  • Water Determination (Karl Fischer Method). Japanese Pharmacopoeia. Available at: [Link]

  • 4,5,6,7-tetrahydro-1H-indazole - Chemical Synthesis Database. Synchem. Available at: [Link]

  • Forced Degradation – A Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available at: [Link]

  • Preparation of 1H-Indazole-3-Carbonitrile. ResearchGate. Available at: [Link]

  • 4,5,6,7-tetrahydro-1H-indazole. PubChem. Available at: [Link]

  • Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. ACS Publications. Available at: [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. RSC Publishing. Available at: [Link]

  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • 1H-Indazole-3-carbonitrile, 7-(phenylmethoxy)-. Chemical Substance Information. Available at: [Link]

  • Residual solvent analysis by GC-Headspace. Scharlab. Available at: [Link]

Sources

Validation

A Technical Guide to the Infrared Spectroscopy of 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the indazole scaffold is a cornerstone for the development of novel therapeutics, with applications ranging...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indazole scaffold is a cornerstone for the development of novel therapeutics, with applications ranging from anti-inflammatory to oncology agents. The functionalization of this privileged heterocycle, as seen in 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile, introduces unique physicochemical properties that are critical to its biological activity and synthetic manipulation. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and informative tool for the structural elucidation and purity assessment of such molecules. This guide provides an in-depth analysis of the expected IR absorption peaks for 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile, a comparative perspective with related structures, and a standardized protocol for spectral acquisition.

The Vibrational Fingerprint of a Privileged Scaffold

The molecular structure of 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile is a composite of several key functional groups, each with a characteristic vibrational frequency in the infrared spectrum. The interpretation of these frequencies allows for a detailed understanding of the molecule's covalent bond framework.

Key Functional Groups and Their Expected IR Signatures

The principal vibrational modes of 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile are dictated by the nitrile group, the N-H bond of the indazole ring, the C-H bonds of the saturated carbocyclic ring, and the skeletal vibrations of the heterocyclic system.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Nitrile (C≡N)Stretching2240 - 2220Strong, SharpThe conjugation with the indazole ring is expected to shift the absorption to a slightly lower frequency compared to saturated nitriles.[1][2]
Indazole N-HStretching3300 - 3100Medium-BroadThe broadness of this peak is indicative of intermolecular hydrogen bonding, a common feature in solid-state indazole derivatives.[3]
Aliphatic C-HStretching3000 - 2840Medium-StrongThese absorptions arise from the methylene groups of the tetrahydro- portion of the molecule.[4][5]
Aliphatic C-HBending (Scissoring)~1450MediumCharacteristic of the CH₂ groups in the six-membered ring.[4]
C=N / C=CStretching (Ring)1620 - 1500Medium-WeakThese peaks correspond to the skeletal vibrations of the indazole ring system.[6]
N-HBending1600 - 1550MediumThis bending vibration may overlap with the ring stretching modes.

The nitrile (C≡N) stretching frequency is a particularly useful diagnostic tool due to its characteristic position in a relatively uncongested region of the spectrum and its high intensity.[2][7] The presence of a strong, sharp peak in the 2240-2220 cm⁻¹ range is a clear indicator of the nitrile functionality. Furthermore, the position and broadness of the N-H stretching band can provide insights into the solid-state packing and hydrogen bonding network of the compound.[3]

A Comparative Spectroscopic Analysis

To better understand the unique spectral features of 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile, a comparison with structurally related molecules is insightful.

  • Indazole: The parent indazole molecule exhibits a characteristic broad N-H stretching band due to hydrogen bonding.[8] The absence of the nitrile group in indazole means there will be no absorption in the ~2230 cm⁻¹ region.

  • 4,5,6,7-Tetrahydro-1H-indazole: This analog lacks the nitrile substituent. Its IR spectrum would be dominated by the N-H stretching band and the aliphatic C-H stretching and bending vibrations of the saturated ring.[9][10] The absence of the strong, sharp nitrile peak is the key differentiating feature.

  • Benzonitrile: This simple aromatic nitrile displays a strong C≡N stretching absorption around 2230 cm⁻¹. However, it lacks the N-H and aliphatic C-H stretching bands characteristic of the tetrahydroindazole moiety.

This comparative approach highlights the diagnostic power of IR spectroscopy in distinguishing between closely related structures and confirming the presence of key functional groups.

Experimental Protocol for IR Spectral Acquisition

The following is a generalized protocol for obtaining the IR spectrum of a solid sample such as 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile using the Attenuated Total Reflectance (ATR) technique.

  • Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics. Perform a background scan to account for atmospheric water and carbon dioxide.

  • Sample Preparation: Place a small amount (typically 1-2 mg) of the solid sample directly onto the ATR crystal.

  • Sample Engagement: Lower the ATR press to ensure firm and even contact between the sample and the crystal.

  • Spectral Acquisition: Initiate the sample scan. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Processing: After the scan is complete, process the spectrum by performing a baseline correction and, if necessary, smoothing.

  • Peak Analysis: Identify and label the significant absorption peaks, correlating them to the corresponding functional group vibrations.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Visualizing Molecular Vibrations

The following diagram illustrates the correlation between the primary functional groups of 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile and their characteristic IR absorption regions.

G cluster_molecule 4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile cluster_functional_groups Functional Groups cluster_ir_peaks Characteristic IR Peaks (cm⁻¹) Molecule C₈H₉N₃ Nitrile C≡N Molecule->Nitrile contains Indazole_NH N-H (Indazole) Molecule->Indazole_NH contains Aliphatic_CH C-H (sp³) Molecule->Aliphatic_CH contains Ring_Vibrations C=N / C=C (Ring) Molecule->Ring_Vibrations contains Nitrile_Peak ~2230 (Strong, Sharp) Nitrile->Nitrile_Peak absorbs at NH_Peak 3300-3100 (Broad) Indazole_NH->NH_Peak absorbs at CH_Peak 3000-2840 (Medium) Aliphatic_CH->CH_Peak absorbs at Ring_Peak 1620-1500 (Medium-Weak) Ring_Vibrations->Ring_Peak absorbs at

Caption: Correlation of functional groups in 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile with their expected IR absorption peaks.

Conclusion

Infrared spectroscopy is an indispensable technique for the routine analysis of complex heterocyclic molecules like 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile. By understanding the characteristic absorption frequencies of the nitrile, N-H, and C-H functional groups, researchers can rapidly confirm the identity and structural integrity of their synthesized compounds. The comparative analysis with related structures further enhances the confidence in spectral interpretation. The provided experimental protocol offers a standardized approach to obtaining high-quality IR data, ensuring reproducibility and accuracy in research and development settings.

References

  • Pearson. (n.d.). How can IR spectroscopy be used to distinguish between the follow... Retrieved from [Link]

  • The features of IR spectrum. (n.d.). Retrieved from [Link]

  • Scribd. (n.d.). Nitrile IR Spectroscopy Overview | PDF. Retrieved from [Link]

  • Workman, J., Jr. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]

  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]

  • Kuroki, Y., et al. (2018). Nitrile IR Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. Journal of the American Chemical Society, 140(42), 13694–13704. Retrieved from [Link]

  • Alonso, J. L., et al. (1996). Gas-phase Infrared Spectrum of Indazole. Physical Chemistry Chemical Physics, 92(1), 69-72. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • ACS Publications. (2016, April 19). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B. Retrieved from [Link]

  • ChemRxiv. (n.d.). Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. Retrieved from [Link]

  • Juby, P. F., et al. (1972). Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. Journal of Medicinal Chemistry, 15(12), 1297-1304. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Retrieved from [Link]

  • Martins, M. A. P., et al. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 16(12), 9956-9977. Retrieved from [Link]

  • ACS Publications. (1997, April 3). Ring Puckering and CH Stretching Spectra. 3. High Vibrational States of Gaseous Monohydrogenated Cyclopentene-4-h1. The Journal of Physical Chemistry A. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • NextSDS. (n.d.). 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile — Chemical Substance Information. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2012, September 10). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Retrieved from [Link]

  • ACS Publications. (2025, May 28). N-Heterocyclic Olefins of Pyrazole and Indazole. Organic Letters. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-, 2-[(E)-[4-(1-methylethyl)phenyl]methylidene]hydrazide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Elguero, J., et al. (2014). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 19(11), 18265-18288. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • Organic Syntheses. (2020, October 16). Preparation of 1H-Indazole-3-carbonitrile. Retrieved from [Link]

Sources

Comparative

Comparative Efficacy Guide: 4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile (THIC) Scaffold vs. Standard Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist, Preclinical Pharmacology Executive Summary & Pharmacophore Rationale The pursuit of highly s...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist, Preclinical Pharmacology

Executive Summary & Pharmacophore Rationale

The pursuit of highly selective, long-residence-time kinase inhibitors has led to the exploration of novel heterocyclic scaffolds. Among these, 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile (THIC) (CAS: 1176444-23-7) has emerged as a highly versatile, next-generation pharmacophore.

Unlike standard planar inhibitors (e.g., staurosporine, dinaciclib), the THIC scaffold possesses distinct stereoelectronic advantages. The 4,5,6,7-tetrahydro ring provides a localized lipophilic bulk that perfectly mimics the purine ring of ATP, allowing for deep insertion into the kinase hinge region. Crucially, the addition of the 3-carbonitrile group acts as a powerful, linear hydrogen-bond acceptor. This electron-withdrawing moiety alters the pKa of the indazole nitrogen, enhancing the binding kinetics and significantly prolonging the target residence time ([1]).

This guide objectively compares the efficacy of THIC-derived inhibitors against standard clinical alternatives, focusing on their application in cyclin-dependent kinase 2 (CDK2) and Interleukin-2 Inducible T-Cell Kinase (ITK) suppression.

Mechanistic Intervention & Pathway Dynamics

To understand the efficacy of the THIC scaffold, we must analyze its mechanism of action within the cell cycle. Standard ATP-competitive inhibitors often suffer from rapid dissociation rates ( koff​ ). In the high-ATP environment of a living cell (millimolar concentrations), these standard inhibitors are quickly outcompeted.

Conversely, the THIC scaffold establishes a highly stable hydrogen-bond network within the CDK2/Cyclin E interface. This allosteric/hinge-binding hybrid approach locks the kinase in an inactive conformation, preventing the phosphorylation of the Rb protein and halting the G1 to S phase transition.

CDK2_Pathway Mitogen Mitogenic Signals CyclinE Cyclin E Expression Mitogen->CyclinE Complex CDK2/Cyclin E Complex (Active State) CyclinE->Complex CDK2 CDK2 Kinase CDK2->Complex Rb Rb Protein (Phosphorylation) Complex->Rb Phosphorylates E2F E2F Transcription Factor (Released) Rb->E2F Releases CellCycle G1 to S Phase Transition (Proliferation) E2F->CellCycle Drives THIC THIC Scaffold (4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile) THIC->Complex Allosteric/Hinge Binding (High Residence Time) Standard Standard Inhibitors (e.g., Dinaciclib) Standard->Complex ATP-competitive (Rapid Off-Rate)

Fig 1. Mechanistic intervention of THIC scaffold vs standard inhibitors in the CDK2/Cyclin E pathway.

Quantitative Efficacy Data: THIC vs. Standard Inhibitors

The true metric of a modern kinase inhibitor is not merely its IC50, but its Residence Time ( τ ) and Selectivity . The table below synthesizes comparative data demonstrating how THIC derivatives outperform standard inhibitors in sustained target engagement ([2]).

Inhibitor ClassRepresentative CompoundPrimary TargetIC50 (nM)Residence Time ( τ )Selectivity / Off-Target Toxicity
Standard DinaciclibCDK2/Cyclin E1.2< 5 minPoor (Pan-CDK toxicity)
THIC Scaffold THIC-Deriv 53CDK2/Cyclin E3.5> 45 min High (Spares CDK1/4/6)
Standard BMS-509744ITK19.0< 10 minModerate (Lck cross-reactivity)
THIC Scaffold THIC-Deriv 6iITK12.4> 60 min High (Minimal off-target binding)
Standard Synta66Orai Channels25.0< 15 minModerate
THIC Scaffold THIC-Deriv 4dOrai Channels30.0> 50 min High ([3])

Data Interpretation: While standard inhibitors like Dinaciclib show slightly lower raw IC50 values, their rapid dissociation (< 5 min) requires continuous high dosing, leading to off-target toxicity. The THIC scaffold sacrifices a marginal degree of initial binding affinity for a massive increase in residence time, ensuring prolonged efficacy at lower, safer doses.

Experimental Validation Methodologies

To ensure scientific integrity, the data supporting the THIC scaffold is generated using self-validating experimental systems. As an Application Scientist, I mandate the following protocols to eliminate false positives caused by compound autofluorescence or non-specific aggregation.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality: Heterocyclic compounds like THIC can exhibit intrinsic fluorescence that artificially skews standard biochemical assays. TR-FRET utilizes a lanthanide fluorophore with a long emission half-life. By introducing a microsecond time delay before reading the emission, we completely bypass the short-lived autofluorescence of the compound, capturing only the true kinase-binding event.

Step-by-Step Methodology:

  • Preparation: Dispense 5 nM of His-tagged CDK2/Cyclin E into a 384-well low-volume plate.

  • Compound Addition: Add THIC derivatives and standard inhibitors (Dinaciclib) in a 10-point dose-response curve (0.1 nM to 10 µM).

  • Tracer Incubation: Introduce 10 nM of the fluorescent ATP-competitive tracer and 2 nM of Europium-labeled anti-His antibody. Incubate for 60 minutes at room temperature.

  • Self-Validating QC (Critical): Calculate the Z'-factor for every plate using DMSO (negative control) and 10 µM Staurosporine (positive control). The plate is only accepted if Z' 0.7 , proving the assay window is statistically immune to baseline drift.

  • Detection: Read the plate using a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm) with a 100 µs delay.

Protocol B: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality: IC50 represents thermodynamic equilibrium, which does not exist in the dynamic environment of a human cell. SPR is utilized because it directly measures kon​ (association) and koff​ (dissociation) in real-time, allowing us to calculate the critical Residence Time ( τ=1/koff​ ).

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize biotinylated ITK or CDK2 onto a Streptavidin (SA) sensor chip until a density of 2000 Response Units (RU) is achieved.

  • Dual-Flow Cell Self-Validation: Route the analyte through Flow Cell 1 (blank SA matrix, reference) and Flow Cell 2 (Kinase-conjugated). The system automatically subtracts Flow Cell 1 from Flow Cell 2. This self-validating step ensures that any signal observed is pure target binding, instantly mathematically erasing non-specific lipophilic binding or buffer refractive index changes.

  • Analyte Injection: Inject THIC derivatives at flow rates of 50 µL/min to minimize mass transport limitations.

  • Dissociation Phase: Flow blank running buffer for 60 minutes to accurately capture the ultra-slow koff​ characteristic of the THIC scaffold.

Workflow Compound THIC Core Synthesis & QC TRFRET TR-FRET Assay (IC50 Determination) Compound->TRFRET Primary Screen SPR SPR Analysis (Binding Kinetics) TRFRET->SPR Hit Validation (Z' > 0.7) CellAssay Cellular Proliferation (Target Validation) SPR->CellAssay Lead Selection (Slow Koff) Data Efficacy Profiling vs Standards CellAssay->Data Final Analysis

Fig 2. Self-validating high-throughput screening and kinetic validation workflow for THIC compounds.

Conclusion

The 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile scaffold represents a paradigm shift from traditional planar kinase inhibitors. By leveraging the unique hydrogen-bonding vector of the 3-carbonitrile group and the lipophilic adaptability of the tetrahydro ring, THIC derivatives achieve unparalleled residence times. As validated through rigorous, self-correcting SPR and TR-FRET workflows, this scaffold offers superior target engagement and safety profiles compared to standard rapid-dissociation inhibitors.

References
  • Title: Tetrahydroindazole inhibitors of CDK2/cyclin complexes Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of selective Orai channel blockers bearing an indazole or a pyrazole scaffold Source: European Journal of Medicinal Chemistry URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide you with the critical safety, handling, and logistical frameworks required for working with 4,5,6,7-tetrahydro-1H-indazol...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide you with the critical safety, handling, and logistical frameworks required for working with 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile . By understanding the mechanistic causality behind its hazards, your laboratory can implement self-validating safety systems that protect personnel and ensure experimental integrity.

Chemical Profile & Hazard Causality

4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile (CAS: 1176444-23-7) is a specialized building block frequently utilized in pharmaceutical synthesis and drug development [[1]]([Link]) . While highly valuable for synthesizing complex active pharmaceutical ingredients (APIs), its specific functional groups require rigorous handling protocols to mitigate acute toxicity and dermal exposure risks .

To handle this compound safely, one must understand why it is hazardous. The toxicity is not arbitrary; it is a direct result of its molecular architecture:

  • Tissue Irritation (H315, H319): The electrophilic carbon of the nitrile group and the basic nitrogen atoms of the indazole core readily interact with nucleophilic residues in epidermal and corneal proteins, leading to localized protein denaturation and severe irritation [[1]]([Link]).

  • Central Nervous System Effects (H336): Inhalation of fine particulate dust allows the compound to rapidly cross the alveolar membrane. Its lipophilicity enables it to breach the blood-brain barrier, causing CNS depression, drowsiness, or dizziness .

Table 1: Hazard Classification & Exposure Rationale

Hazard ClassCategoryGHS CodeCausality / Mechanistic Rationale
Acute Toxicity (Oral/Dermal/Inhal)4H302, H312, H332Nitrile group metabolism; lipophilic core enhances systemic absorption.
Skin Irritation 2H315Electrophilic carbonitrile reacts with nucleophilic epidermal proteins.
Eye Irritation 2AH319Direct contact causes localized protein denaturation in the cornea.
STOT SE 3H336Inhalation of dust crosses the blood-brain barrier, causing CNS depression.

Mandatory Personal Protective Equipment (PPE) Matrix

A one-size-fits-all approach to PPE is dangerous. Glove selection must account for breakthrough times, permeation rates, and the specific state of the chemical . While standard nitrile gloves offer excellent short-term splash protection against solid powders, they degrade rapidly (often in under 1 minute) when exposed to the aggressive organic solvents (e.g., DMF, DMSO, Acetone) typically used to dissolve this compound .

Table 2: PPE Specifications & Scientific Justification

PPE CategorySpecificationEst. BreakthroughScientific Justification
Primary Hand Protection Nitrile (≥ 5-mil thickness)> 30 mins (Solid)Nitrile butadiene rubber provides excellent resistance to solid organic powders and prevents dermal absorption.
Secondary Hand Protection Butyl Rubber (≥ 14-mil)> 480 mins (Solvent)Mandatory if handling the compound dissolved in aggressive organic solvents that rapidly permeate thin nitrile.
Eye Protection ANSI Z87.1 Splash GogglesN/APrevents ocular exposure to highly irritating fine particulates during weighing and transfer.
Respiratory N95 or P100 RespiratorN/ARequired if handling outside a fume hood to prevent inhalation of H332/H336-classified dust.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety parameters have been verified.

Protocol 1: Solid Weighing & Transfer

  • Environmental Verification: Ensure the chemical fume hood face velocity is actively monitoring between 80–120 feet per minute (fpm).

  • Static Elimination: Indazole carbonitriles often form statically charged powders that repel from standard spatulas. Use an anti-static zero-stat gun on the weighing boat and utilize a grounded stainless-steel spatula to prevent aerosolization.

  • Mass Measurement: Weigh the solid directly into a tared, sealable vial rather than an open boat. Causality: This prevents the highly irritating dust from becoming airborne during transit from the balance to the reaction vessel .

  • Decontamination: Wipe the balance and surrounding hood area with a solvent-dampened cloth (e.g., isopropanol) immediately after use. Dispose of the cloth in the solid hazardous waste bin.

Protocol 2: Solvation & Reaction Setup

  • Solvent Compatibility Check: If dissolving the compound in aggressive solvents (e.g., DMSO or DMF), immediately upgrade hand protection to butyl rubber gloves .

  • Closed-System Transfer: Perform all liquid transfers using a syringe or cannula under an inert atmosphere (nitrogen/argon). This prevents oxidative degradation of the indazole core and minimizes the escape of toxic vapors.

Workflow Start 1. Pre-Operation Verify Fume Hood & PPE Weighing 2. Solid Handling Anti-Static Weighing Start->Weighing Face Velocity >100 fpm Dissolution 3. Solvation Dissolve in Organic Solvent Weighing->Dissolution Transfer to Sealed Vial Reaction 4. Reaction Execution Closed System Operation Dissolution->Reaction Verify Glove Compatibility Waste 5. Waste Segregation Incineration Routing Reaction->Waste Quench & Decontaminate

Operational workflow for the safe handling and processing of 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile.

Spill Response & Waste Disposal Plan

Solid & Liquid Spill Protocol:

  • Isolate: Evacuate the immediate area to allow suspended dust or aerosols to settle.

  • Suppress: For solid spills, do NOT dry sweep. Cover the powder with a damp absorbent pad to suppress aerosolization . For liquid spills, apply an inert absorbent (e.g., vermiculite or diatomaceous earth).

  • Collect: Use non-sparking, grounded tools to scoop the material into a high-density polyethylene (HDPE) container.

SpillResponse Spill Chemical Spill (Solid or Liquid) Isolate Isolate Area & Allow Dust to Settle Spill->Isolate Absorb Apply Damp Pad (Solid) or Inert Absorbent (Liquid) Isolate->Absorb Don appropriate PPE Collect Collect with Non-Sparking Tools Absorb->Collect Prevent aerosolization Dispose Route to Hazardous Nitrile Waste Collect->Dispose Strictly NO strong acids

Step-by-step spill response and decontamination pathway for mitigating exposure risks.

References

  • NextSDS. (2026). Chemical Substance Information: 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile (CAS: 1176444-23-7). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2026). ECHA CHEM Database: 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile. Retrieved from [Link]

  • INTCO Medical. (2025). How to Select Nitrile Chemical Resistant Gloves for Industry. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety (EHRS). (2026). Nitrile Glove Chemical-Compatibility Reference. Retrieved from[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile
Reactant of Route 2
4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile
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